molecular formula C13H10N2OS B2806961 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-62-3

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2806961
CAS No.: 439692-62-3
M. Wt: 242.3
InChI Key: AMKYLVMEADPURC-UHFFFAOYSA-N
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Description

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities .

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

It’s worth noting that certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity . The specific interactions between the compound and its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

The related thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways of Mycobacterium species.

Result of Action

Certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , suggesting that they may have a similar effect.

Biochemical Analysis

Biochemical Properties

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG

Cellular Effects

The effects of this compound on cells have been studied in the context of its antimycobacterial activity. It has been found to be non-cytotoxic against four cell lines

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-aminothiophenes with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiophene-3-carbonitriles with benzyl halides in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thienopyrimidines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its benzyl substitution, which enhances its biological activity and selectivity towards specific molecular targets. This structural modification allows for improved pharmacokinetic properties and therapeutic potential compared to its analogs .

Properties

IUPAC Name

6-benzyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c16-12-11-7-10(17-13(11)15-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKYLVMEADPURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(S2)N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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